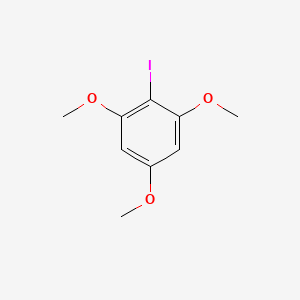

2-Iodo-1,3,5-trimethoxybenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITRNILXEICAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482602 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-49-8 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 1,3,5 Trimethoxybenzene and Its Precursors

Regioselective Iodination of 1,3,5-Trimethoxybenzene (B48636)

The introduction of an iodine atom onto the 1,3,5-trimethoxybenzene ring is a classic example of electrophilic aromatic substitution. The strong directing and activating effects of the three methoxy (B1213986) groups make the 2, 4, and 6 positions electronically equivalent and highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Approaches for Monohalogenation

A common and effective method for the synthesis of 2-iodo-1,3,5-trimethoxybenzene involves the use of N-iodosuccinimide (NIS) as the iodinating agent. NIS is favored for its mild reactivity and ease of handling. The reaction is typically conducted in a suitable solvent, such as acetonitrile, and can proceed efficiently at room temperature due to the highly activated nature of the substrate. The use of a catalytic amount of an acid, like trifluoroacetic acid (TFA), can further enhance the reaction rate and regioselectivity.

Another established electrophilic iodination reagent is bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy2BF4), which, in the presence of HBF4, readily iodinates 1,3,5-trimethoxybenzene to afford the desired product in high yield. The reaction proceeds cleanly at room temperature, highlighting the reagent's efficacy for activated aromatic systems.

The table below summarizes representative conditions for the electrophilic iodination of 1,3,5-trimethoxybenzene.

| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | None | Acetonitrile | Room Temperature | Good to Excellent | |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Not specified | Not specified | Excellent | |

| Bis(pyridine)iodonium(I) tetrafluoroborate (IPy2BF4) | HBF4 | Not specified | Room Temperature | 86% |

Alternative Halogenation Protocols (e.g., using mercury(II) oxide-iodine reagent)

An alternative protocol for the iodination of electron-rich aromatic compounds involves the use of a mercury(II) oxide-iodine reagent. This method has been reported for the selective mono- and di-iodination of alkyl aryl ethers. While effective, the use of mercury-based reagents has fallen out of favor due to their toxicity and the environmental concerns associated with mercury compounds.

Decarboxylative Halogenation Strategies for Aryl Iodides

Decarboxylative halogenation, also known as the Hunsdiecker reaction, offers an indirect route to aryl iodides from the corresponding carboxylic acids. This method involves the conversion of a carboxylic acid to a silver salt, which is then treated with a halogen to yield an organic halide with the loss of carbon dioxide.

While traditionally more effective for aliphatic carboxylic acids, recent advancements have extended the utility of this reaction to aromatic substrates. For instance, 2,4,6-trimethylbenzoic acid can be efficiently converted to 2-iodo-1,3,5-trimethylbenzene in 93% yield via a decarboxylative iodination process. This suggests that a similar strategy could be applied to a precursor like 2,4,6-trimethoxybenzoic acid to synthesize this compound. However, the classical

Reactivity Profiles and Mechanistic Investigations of 2 Iodo 1,3,5 Trimethoxybenzene

Oxidative Transformations and Stability of Derived Hypervalent Iodine Species

The oxidation of iodoarenes to form hypervalent iodine compounds is a fundamental process in organic synthesis, providing access to a wide range of valuable reagents. However, the success of this transformation is highly dependent on the electronic properties of the iodoarene. In the case of 2-Iodo-1,3,5-trimethoxybenzene, its electron-rich nature presents unique challenges and reactivity patterns.

The synthesis of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, from this compound is notably challenging. cardiff.ac.uk The high electron density of the aromatic ring, due to the presence of three methoxy (B1213986) groups, makes it highly susceptible to oxidation. Attempts to synthesize the corresponding (diacetoxyiodo)arene from this compound using common oxidants like meta-chloroperoxybenzoic acid (mCPBA), Selectfluor®, sodium perborate (B1237305) tetrahydrate, and peracetic acid have been unsuccessful. cardiff.ac.uk Instead of the desired hypervalent iodine(III) product, these reactions lead to significant degradation of the starting material. cardiff.ac.uk This is attributed to the overoxidation of the highly activated aromatic ring. cardiff.ac.uk

Computational studies have corroborated the high oxidizability of this compound, indicating a low oxidation potential. cardiff.ac.uk This inherent electronic property makes it difficult to selectively oxidize the iodine atom without concurrently oxidizing the aromatic ring, leading to decomposition pathways. cardiff.ac.uk

In the context of preparing diaryliodonium salts, where an iodoarene is coupled with another aromatic compound, the choice of the "dummy" aryl group is critical. Electron-rich aryl ligands derived from anisole, mesitylene, and particularly 1,3,5-trimethoxybenzene (B48636) are often recommended for achieving high chemoselectivity in arylation reactions. beilstein-journals.org However, the direct synthesis of diaryliodonium salts using this compound as the starting iodoarene component for oxidation remains problematic due to its instability under oxidative conditions. researchgate.net

The oxidized forms of this compound are known to be unstable in solution and prone to destructive decomposition. researchgate.net This instability is a direct consequence of the electron-rich nature of the trimethoxy-substituted phenyl group, which facilitates overoxidation.

The decomposition of the starting material during attempts to form hypervalent iodine(III) reagents is a significant issue. cardiff.ac.uk This degradation is believed to occur via overoxidation of the aromatic ring. cardiff.ac.uk A similar degradation process has been observed in the electrochemical oxidation of 1,3,5-trimethoxybenzene in acidic media, which results in the formation of 2,6-dimethoxy-p-benzoquinone and polymeric products. cardiff.ac.uk It is plausible that a similar pathway contributes to the decomposition of this compound under chemical oxidation conditions. cardiff.ac.uk

Furthermore, in some catalytic reactions where this compound is used as a precatalyst, its oxidized form can decompose, leading to lower product yields compared to less electron-rich iodoarenes. For instance, in a hypervalent iodine-mediated cyclization of bishomoallylamides, using the more electron-rich this compound resulted in a lower yield (45%) compared to 2-iodo-1,3-dimethoxybenzene (B102195), which gave a higher yield. researchgate.net This was attributed to the destructive decomposition of the oxidized form of this compound in solution. researchgate.net Over-oxidation and decomposition have also been noted as challenges in other reactions involving this compound. rsc.org

Challenges in the Formation of Hypervalent Iodine(III) Reagents from this compound

Electrochemical Behavior and Oxidation Potential Analysis

The electrochemical properties of this compound provide quantitative insights into its high reactivity and susceptibility to oxidation.

The electrochemical behavior of 1,3,5-trimethoxybenzene (TMB), a closely related compound, has been studied using cyclic voltammetry. At a gold oxide electrode in an aqueous sulfuric acid solution, TMB exhibits an irreversible anodic peak, which corresponds to the oxidation of adsorbed TMB molecules. researchgate.net Subsequent cycles show a reversible peak associated with the 2,6-dimethoxy-p-benzoquinone/dimethoxyhydroquinone redox couple, indicating the transformation of the initial oxidation product. researchgate.net While specific oxidation potential values for this compound from electrochemical experiments are not detailed in the provided search results, computational studies have confirmed its low oxidation potential. cardiff.ac.uk

Laser flash photolysis experiments have been used to study the one-electron oxidation of various substrates by the 1,3,5-trimethoxybenzene radical cation in its excited state. nih.gov These studies provide information on the thermodynamics of electron transfer involving the oxidized form of the trimethoxybenzene core.

Comparative studies highlight the influence of substituents on the oxidation potential of iodoarenes. The presence of electron-donating groups, such as the three methoxy groups in this compound, significantly lowers the oxidation potential compared to iodoarenes with electron-withdrawing or less electron-donating substituents.

In a study optimizing a hypervalent iodine-mediated cyclization reaction, a series of iodoarenes were tested as precatalysts. The yield of the desired product varied with the electronic nature of the iodoarene, as shown in the table below.

| Iodoarene Precatalyst | Yield (%) | Reference |

|---|---|---|

| 2-Iodoanisole | 30 | researchgate.net |

| 2-Iodo-1,3-dimethoxybenzene | 44 | researchgate.net |

| This compound | 45 | researchgate.net |

While this compound gave a reasonable yield, its performance was hampered by the instability of its oxidized form. researchgate.net This contrasts with the slightly less electron-rich 2-iodo-1,3-dimethoxybenzene, which provided a better yield under certain conditions, suggesting an optimal balance between reactivity and stability is crucial. researchgate.net

Experimental Determination of Oxidation Potential

Reaction Mechanisms of Transformations Involving this compound as a Precursor or Intermediate

This compound is utilized as a key precursor for generating highly reactive intermediates, particularly in the synthesis of diaryliodonium salts. The trimethoxyphenyl (TMP) group is often employed as an electron-rich "dummy" ligand in these salts. The general mechanism for the formation of diaryliodonium salts involves the oxidation of an iodoarene followed by condensation with an arene. nih.gov

A common strategy involves the in situ generation of aryl(TMP)iodonium salts. For example, the reaction of iodosobenzene (B1197198) with 1,3,5-trimethoxybenzene and a carboxylic acid leads to the formation of an aryl(TMP)iodonium carboxylate. acs.org This species can then undergo ligand coupling upon heating to yield the desired aryl carboxylate ester. acs.org

The mechanism of arylation using diaryliodonium salts, which can be formed using 1,3,5-trimethoxybenzene, typically proceeds through a ligand exchange followed by reductive elimination. The reaction between a diaryliodonium salt and a nucleophile involves the exchange of the salt's counteranion with the nucleophile. nih.govacs.org This forms a T-shaped hypervalent iodine(III) intermediate. nih.govacs.org The subsequent reductive elimination transfers an aryl group to the nucleophile. Due to the high electron density of the trimethoxyphenyl group, it is a poor leaving group, which ensures the selective transfer of the other (less electron-rich) aryl group to the nucleophile. beilstein-journals.org

In some cases, radical mechanisms have also been proposed. For instance, in the coupling of certain pyrrole-based benziodoxolones with 1,3,5-trimethoxybenzene, a possible mechanism involves a single-electron transfer (SET) from a charge-transfer complex. nih.govacs.org

The table below summarizes some reactions where this compound or its non-iodinated parent compound acts as a key reactant or precursor.

| Reaction Type | Role of (2-Iodo)-1,3,5-trimethoxybenzene | Proposed Mechanistic Step | Reference |

|---|---|---|---|

| Diaryliodonium Salt Synthesis | Arene component for condensation with an oxidized iodoarene | Electrophilic aromatic substitution | beilstein-journals.orgorgsyn.org |

| O-arylation of Carboxylic Acids | Precursor for aryl(TMP)iodonium carboxylate intermediate | Ligand coupling | acs.org |

| C-H Arylation of Pyrroles | Nucleophilic arene | Single-Electron Transfer (SET) or SNAr | nih.govacs.org |

| Fluoroalkylation | Nucleophilic aromatic substrate | Nickel-catalyzed cross-coupling | acs.org |

Computational Chemistry Approaches for Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for investigating the reactivity and mechanistic pathways of this compound. Through the use of sophisticated modeling techniques, researchers can gain detailed insights into the electronic structure and energetic profiles of reactions involving this compound, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Modeling of Reaction Pathways and Transition States

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions where this compound participates. DFT calculations allow for the optimization of geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. This provides a quantitative understanding of the reaction barriers and thermodynamics.

For instance, in hypervalent iodine-mediated cyclization reactions, DFT studies have been employed to understand the influence of the iodoarene substituent on the reaction outcome. researchgate.net While this compound is electron-rich, its oxidized form can be unstable, which impacts its effectiveness as a precatalyst in certain transformations. researchgate.netresearchgate.net DFT calculations, often performed at levels of theory such as B3LYP/6-31+G(d,p) with specialized basis sets for iodine (like SDDall), can model the cyclization mechanism. researchgate.net These models can predict the activation energies (ΔG‡) for different potential pathways, such as cyclization at the amide nitrogen versus the amide oxygen, helping to explain observed product distributions. researchgate.net

In the context of gold-catalyzed cross-coupling reactions, DFT has been used to study the oxidative addition of iodoarenes to gold(I) complexes. rsc.orgd-nb.info These studies have revealed that the electronic nature of the iodoarene plays a critical role. Competition experiments and Hammett correlations, supported by DFT calculations, have shown that gold complexes can exhibit a preference for electron-rich iodoarenes, a behavior that contrasts with palladium catalysis. rsc.org The calculations help to analyze the key transition states and elucidate the nature of the metal-substrate interaction, revealing details about charge transfer between the iodoarene and the metal center. rsc.org

Furthermore, DFT calculations have been utilized to investigate radical-chain processes. For example, in the visible-light-promoted addition of perfluoroalkyl iodides to vinyldiazoacetates, DFT studies helped to confirm a mechanism involving the homolytic dissociation of a radical pair complex formed between a triplet free vinylcarbene and the perfluoroalkyl iodide. chinesechemsoc.org

Table 1: Representative Applications of DFT in Studying Reactions of this compound Analogs

| Reaction Type | System Studied | DFT Functional/Basis Set | Key Findings from DFT |

| Hypervalent Iodine-Mediated Cyclization | Cyclization of N-alkenylamides with iodoarenes | B3LYP/6-31+G(d,p) (SDDall for I) | Modeled transition states and activation energies, explaining regioselectivity. researchgate.net |

| Gold-Catalyzed Cross-Coupling | Oxidative addition of iodoarenes to (P,N)Au(I) complexes | Not specified in abstract | Elucidated inverse electron flow between substrate and metal, explaining preference for electron-rich iodoarenes. rsc.org |

| Photoinduced Radical Addition | Addition of RfI to vinyldiazoacetates | Not specified in abstract | Supported a radical-chain mechanism via a triplet free vinylcarbene complex. chinesechemsoc.org |

Theoretical Correlations Between Electronic Structure and Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. The three methoxy groups are strong electron-donating groups, which significantly increase the electron density on the benzene (B151609) ring. This electronic enrichment influences the molecule's behavior in various chemical transformations.

Theoretical studies, including DFT, allow for the calculation of various electronic properties that can be correlated with reactivity. These properties include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The high energy of the HOMO in this compound, due to the methoxy groups, makes it a good electron donor and susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the aromatic ring is an area of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. In gold-catalyzed reactions, NBO analysis of the transition state has been used to quantify the charge transfer between the iodoarene and the gold center, explaining why electron-rich substrates are favored. rsc.org

In hypervalent iodine chemistry, the electron-rich nature of the 2,4,6-trimethoxyphenyl group is crucial for the stability and reactivity of the corresponding hypervalent iodine reagents. acs.org However, studies have also shown that the oxidized form of this compound can be unstable and decompose, which can be rationalized by considering the high electron density destabilizing the iodine(III) center. researchgate.netresearchgate.net

In gold-catalyzed cross-coupling reactions with arenes like 1,3,5-trimethoxybenzene, its high nucleophilicity is a key factor. researchgate.netfrontiersin.org DFT calculations have been used to model the C-C coupling step, providing insights into how the electronic properties of both the iodoarene and the arene coupling partner influence the reaction barrier. rsc.org The preference of gold for electron-rich iodoarenes in these couplings is a significant finding that has been rationalized through detailed computational analysis of the transition states. rsc.org

Catalytic Applications and Precatalyst Development of 2 Iodo 1,3,5 Trimethoxybenzene

Role as a Precatalyst in Hypervalent Iodine-Mediated Reactions

2-Iodo-1,3,5-trimethoxybenzene acts as a precursor to active iodine(III) species in the presence of a terminal oxidant. These iodine(III) compounds are potent electrophiles capable of activating substrates like alkenes, alkynes, and ketones for subsequent intramolecular reactions. beilstein-journals.org The catalytic cycle typically involves the oxidation of the iodoarene to the active I(III) state, reaction with the substrate, and subsequent reductive elimination to regenerate the iodoarene precatalyst.

The efficiency of this compound as a precatalyst has been evaluated in the hypervalent iodine-mediated cyclization of N-bishomoallylamides to form substituted prolinols. beilstein-archives.orgbeilstein-journals.org In a comparative study, various iodoarenes were screened to optimize the yield of the desired pyrrolidine (B122466) product.

Table 1: Comparison of Iodoarene Precatalysts in the Cyclization of an N-bishomoallylamide. Data sourced from beilstein-journals.orgresearchgate.net.

The structure of the iodoarene precatalyst, particularly the electronic nature of its substituents, has a profound impact on reaction outcomes. In the hypervalent iodine-catalyzed cyclization of N-alkenylamides, a clear trend is observed where electron-donating groups on the iodoarene generally enhance catalytic activity compared to unsubstituted iodobenzene (B50100). beilstein-journals.orgresearchgate.net For example, moving from iodobenzene (35% yield) to 2-iodo-1,3-dimethoxybenzene (B102195) (44% yield) and 1-iodo-2,4-dimethoxybenzene (68% yield) leads to progressively better results in prolinol synthesis. beilstein-journals.orgresearchgate.net

This enhancement is attributed to the increased ease of oxidation of the electron-rich iodoarenes to the active iodine(III) state. worktribe.com However, there is a limit to this effect. The case of this compound demonstrates that excessive electron density can be detrimental. beilstein-journals.org Its oxidized form is prone to rapid decomposition, which competes with the desired catalytic turnover, ultimately lowering the reaction yield compared to a less-activated catalyst like 1-iodo-2,4-dimethoxybenzene. beilstein-journals.orgworktribe.comcardiff.ac.uk This highlights a delicate balance where the precatalyst must be easily oxidized but the resulting iodine(III) species must also possess sufficient stability to participate effectively in the catalytic cycle.

Evaluation of Catalytic Efficiency in Cyclization Reactions

Design Principles for Derived Chiral Hypervalent Iodine Reagents (if applicable to this compound's core)

The development of chiral hypervalent iodine reagents for asymmetric catalysis is a significant area of modern organic synthesis. beilstein-journals.orgnih.gov The primary design principle involves introducing a source of chirality into the reagent's structure, which can then induce enantioselectivity in the reaction product. Common strategies include the use of chiral backbones derived from amino acids, the incorporation of chiral alcohols via ligand exchange, or the construction of C2-symmetric iodoarene frameworks. beilstein-journals.orgnih.gov

While this compound possesses a useful substitution pattern for general hypervalent iodine chemistry, it is not commonly reported as a core structure for the synthesis of chiral reagents. The literature on chiral hypervalent iodine catalysis predominantly features backbones where chirality is introduced through appended groups (like those derived from lactic acid or amino acids) or through inherently chiral biaryl or spirocyclic systems. beilstein-journals.orgorgsyn.org The direct use of the this compound scaffold as the foundation for a chiral catalyst is not a prominent strategy in the reviewed literature.

Contributions to Transition Metal-Free Catalytic Systems

Beyond its direct use as a precatalyst, the 1,3,5-trimethoxyphenyl (TMP) moiety, derived from 1,3,5-trimethoxybenzene (B48636), plays a crucial role as an auxiliary or "dummy" ligand in transition-metal-free arylation reactions. This application leverages the development of unsymmetrical diaryliodonium salts of the type [Ar-I-TMP]⁺X⁻. beilstein-journals.orgpdx.edu

In these reagents, the iodine atom is bonded to two different aryl groups: the group to be transferred (Ar) and the non-transferable auxiliary group (TMP). The highly electron-rich nature of the TMP group makes it a poor leaving group in the reductive elimination step of the arylation mechanism. Consequently, the other, less electron-rich aryl group (Ar) is selectively transferred to the nucleophile. This strategy enables chemoselective, metal-free C-C, C-N, C-O, and C-S bond formation with a wide variety of nucleophiles. beilstein-journals.orgnih.govresearchgate.net The development of practical synthetic methods for aryl(TMP)iodonium salts has made them valuable reagents for achieving arylation reactions without the need for transition metal catalysts, thus contributing significantly to greener and more sustainable chemical synthesis. beilstein-journals.orgacs.org

Advanced Synthetic Applications and Transformations Involving 2 Iodo 1,3,5 Trimethoxybenzene Scaffolds

Arylation Reactions Employing Derived Hypervalent Iodine Species

Hypervalent iodine reagents derived from 2-iodo-1,3,5-trimethoxybenzene are powerful tools for arylation reactions. These reagents, typically diaryliodonium salts, offer a transition-metal-free pathway for the formation of carbon-aryl and heteroatom-aryl bonds. researchgate.net The general mechanism involves the formation of a diaryl-λ3-iodane, which then transfers an aryl group to a nucleophile.

Strategies for Auxiliarity in Arylation Processes (e.g., Trimethoxyphenyl (TMP) as a Dummy Ligand)

A significant challenge in using unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻) is controlling which aryl group is transferred to the nucleophile. researchgate.net To address this, the concept of a "dummy ligand" has been developed, where one aryl group is preferentially retained by the iodine atom while the other is selectively transferred. The 2,4,6-trimethoxyphenyl (TMP) group, derived from 1,3,5-trimethoxybenzene (B48636), has proven to be an exceptionally effective dummy ligand. researchgate.netnih.govbeilstein-journals.org

The high electron density of the TMP group makes it a poor leaving group in the reductive elimination step of the arylation reaction. nih.gov This electronic disparity between the TMP group and the other aryl group on the iodonium (B1229267) salt dictates the chemoselectivity of the aryl transfer. nih.gov Consequently, the less electron-rich aryl group is preferentially transferred to the nucleophile. researchgate.net This strategy has been successfully employed in the arylation of a wide range of nucleophiles, including C-, N-, O-, and S-nucleophiles. researchgate.net The use of aryl(TMP)iodonium salts allows for the efficient and selective synthesis of various arylated compounds under mild, often metal-free conditions. beilstein-journals.org

Chemoselective Transfer of Aryl Groups

The chemoselective transfer of aryl groups from diaryliodonium salts is largely governed by electronic and steric factors of the aryl ligands. researchgate.net The use of the TMP dummy ligand provides a high degree of electronic control, ensuring the selective transfer of the desired aryl group. nih.gov This has been demonstrated in the N-arylation of phthalimide (B116566) with aryl(TMP)iodonium tosylates, where the electron-rich TMP group remains on the iodine, leading to moderate to high yields of N-aryl phthalimides. nih.gov

The principle of using a dummy ligand has been extended to various arylation reactions. digitellinc.com For instance, keeping an anisyl group as a dummy ligand ensures the chemoselective transfer of the other aryl group in the synthesis of diaryl ethers. rsc.org In the arylation of thioamides, unsymmetric diaryliodonium salts have shown superior results compared to their symmetric counterparts, with high chemoselectivity observed. rsc.org The ability to control the transfer of a specific aryl group is crucial for the synthetic utility of diaryliodonium salts in constructing complex molecules. researchgate.netrsc.org

Cyclization Reactions Mediated by Hypervalent Iodine Reagents Derived from Related Arenes

Hypervalent iodine reagents are effective mediators and catalysts for a variety of cyclization reactions. beilstein-journals.orgbeilstein-archives.org These reagents can activate alkenes towards intramolecular nucleophilic attack, leading to the formation of various heterocyclic structures. beilstein-journals.orgbeilstein-journals.org While this compound itself has seen some use, its oxidized form can be unstable. beilstein-journals.orgbeilstein-archives.org However, related electron-rich iodoarenes have been successfully employed in these transformations. beilstein-journals.orgbeilstein-archives.org

In the context of iodoarene-catalyzed cyclization of N-alkenylamides, the electron density of the iodoarene catalyst plays a role in the reaction efficiency. For instance, in the cyclization of an N-bishomoallylamide, using the electron-rich 2-iodo-1,3-dimethoxybenzene (B102195) led to a higher yield compared to iodobenzene (B50100). beilstein-journals.orgbeilstein-archives.org However, the even more electron-rich this compound gave a slightly lower yield, which has been attributed to the instability of its oxidized form in solution. beilstein-journals.orgbeilstein-archives.org

Mechanistic Divergence in Ring-Forming Transformations

The mechanism of hypervalent iodine-mediated cyclizations can vary depending on the substrate structure. A notable example is the cyclization of N-alkenylamides. beilstein-journals.orgnih.gov When the carbon chain between the alkene and the amide contains two carbons (N-homoallylamides), cyclization typically occurs at the amide oxygen. beilstein-journals.org However, increasing the chain length to three carbons (N-bishomoallylamides) favors cyclization at the amide nitrogen, leading to the formation of a pyrrolidine (B122466) ring. beilstein-journals.orgnih.gov

Density functional theory (DFT) studies have been used to rationalize this mechanistic shift. beilstein-journals.org The calculations suggest that the reaction begins with the activation of the olefin by the hypervalent iodine species. beilstein-journals.org The subsequent intramolecular attack can occur from either the amide oxygen or nitrogen. For N-bishomoallylamides, the transition state for N-cyclization is energetically favored over O-cyclization, explaining the observed preference for pyrrolidine formation. beilstein-journals.org This mechanistic divergence highlights the subtle yet profound influence of substrate structure on the reaction outcome in these hypervalent iodine-mediated transformations.

C-H Functionalization Methodologies (in contexts where this compound or its derivatives are relevant)

Direct C-H functionalization is a powerful strategy in organic synthesis for its atom and step economy. beilstein-journals.org 1,3,5-Trimethoxybenzene, the parent arene of this compound, is frequently used as a model electron-rich substrate in the development of new C-H functionalization methodologies. beilstein-journals.orgrsc.org

For example, in the electrocatalytic cross-dehydrogenative coupling of N-arylglycine esters with C-H nucleophiles, 1,3,5-trimethoxybenzene served as the model C-H nucleophile to optimize reaction conditions. beilstein-journals.org Similarly, in the development of a nickel-catalyzed perfluoroalkylation of arenes, 1,3,5-trimethoxybenzene was used as a substrate, demonstrating high reactivity. rsc.org Gold-catalyzed oxidative coupling of arenes for the synthesis of biaryls has also been demonstrated using 1,3,5-trimethoxybenzene as an electron-rich arene. nih.gov Furthermore, 1,3,5-trimethoxybenzene has been employed as an internal standard in NMR for quantifying yields in various reactions, including the synthesis of isoquinoline (B145761) N-oxides and cyclopeptides. nih.govchemrxiv.org

While direct C-H functionalization of this compound is less common, its derivatives and the parent arene are integral to the advancement of these methodologies, often serving as reactive coupling partners or benchmarks for new catalytic systems.

Applications in Conjugated Oligomer Synthesis

The development of functional organic materials often relies on the synthesis of conjugated oligomers and polymers. While specific examples detailing the use of this compound in the synthesis of conjugated oligomers are not prevalent in the provided search results, its structural motifs are relevant to this field. The principles of cross-coupling reactions, where iodoarenes are common starting materials, are central to the construction of conjugated systems.

The arylation methodologies discussed previously, particularly those employing diaryliodonium salts derived from iodoarenes, can be conceptually extended to the synthesis of oligomers. By designing monomers with appropriate functional groups, iterative cross-coupling reactions could lead to the formation of conjugated oligomeric structures. The electron-rich nature of the trimethoxybenzene unit could be exploited to tune the electronic properties of the resulting oligomers.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallographic Analysis of 2-Iodo-1,3,5-trimethoxybenzene Derivatives and Related Hypervalent Iodine Compounds

While specific X-ray crystallographic data for this compound itself is not extensively detailed in the provided search results, the structural analysis of related hypervalent iodine(III) reagents, which are often synthesized from iodoarenes, provides significant insight. Hypervalent iodine compounds are crucial in modern organic chemistry, and their structures are frequently confirmed by X-ray crystallography. nih.gov

The synthesis of hypervalent iodine(III) compounds from precursors like this compound can lead to complex structures whose three-dimensional arrangement is critical to their reactivity. cardiff.ac.uk For instance, the oxidation of iodoarenes can result in iodine(III) species where the geometry around the iodine atom is typically T-shaped, a hallmark of hypervalent iodine compounds. nih.gov

In related hypervalent iodine structures, such as iodonium (B1229267) salts, the bond angles (R–I–R) are often close to 90°. nih.gov Structural studies of complex hypervalent iodine reagents, like those derived from benziodoxoles, are common. For example, the structure of a hypervalent iodine-coordinated benziodoxole-alkoxyl-iminophenylacetic acid complex has been characterized by X-ray crystallography, revealing a key I−O bond length of 2.08 Å. sioc.ac.cn Such analyses are fundamental in confirming the formation of proposed intermediates and understanding their subsequent reactivity in chemical transformations. nih.govsioc.ac.cn The investigation of iodoazolium salts through single-crystal X-ray diffraction is another area where the structural features of compounds derived from iodoarenes are elucidated, confirming molecular geometries and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantitative Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of this compound and its parent compound, 1,3,5-trimethoxybenzene (B48636). It provides detailed information about molecular structure and is also a primary method for monitoring reaction progress and determining product yields quantitatively. kinsotech.com

For structural assignment, ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as for the methoxy (B1213986) groups. kinsotech.comchemicalbook.com In 1,3,5-trimethoxybenzene, the symmetry of the molecule results in a simplified spectrum. The chemical shifts are a key identifier for the compound and its derivatives. kinsotech.com

A significant application of 1,3,5-trimethoxybenzene in modern organic synthesis is its use as an internal standard for quantitative NMR (qNMR). sigmaaldrich.com Its chemical inertness, low volatility, and simple NMR spectrum with sharp singlets make it an ideal candidate for this purpose. ox.ac.uk Researchers use a precisely weighed amount of 1,3,5-trimethoxybenzene in a reaction mixture to accurately determine the yield of a product by comparing the integral of a product peak to the integral of the standard's peak. rsc.orgfrontiersin.orgresearchgate.netresearchgate.net To ensure accuracy in qNMR, specific experimental parameters must be optimized, such as a sufficient relaxation delay (d1), which for 1,3,5-trimethoxybenzene is often set to 15 seconds or longer to allow for complete relaxation of the nuclei. rsc.orgsigmaaldrich.cn

The table below summarizes key properties and parameters for using 1,3,5-trimethoxybenzene as a qNMR standard.

| Property/Parameter | Value/Description | Source(s) |

| Molecular Weight | 168.19 g/mol | sigmaaldrich.comox.ac.uk |

| ¹H NMR Chemical Shift (CDCl₃) | ~6.1 ppm (aromatic H), ~3.7-3.8 ppm (methoxy H) | chemicalbook.comox.ac.uk |

| ¹³C NMR Chemical Shift (CDCl₃) | ~162 ppm, ~91 ppm, ~55 ppm | rsc.org |

| Recommended Relaxation Delay (d1) | ≥ 15 seconds | rsc.org |

| Key Features for qNMR | Chemically inert, low volatility, produces simple singlet resonances | ox.ac.uk |

| Certification | Available as a Certified Reference Material (CRM) under ISO 17034 | sigmaaldrich.comsigmaaldrich.cn |

Applications in Analytical Chemistry: Role of 1,3,5-Trimethoxybenzene in Denuder-Impinger Systems

In the field of analytical atmospheric chemistry, 1,3,5-trimethoxybenzene (TMB) plays a critical role as a derivatizing agent in specialized sampling systems designed to measure reactive halogen species (RHS). nih.govnih.gov A denuder-impinger system coated with 1,3,5-TMB is used for the selective collection and differentiation of gaseous interhalogens and molecular iodine. nih.gov This technique is particularly valuable for studying atmospheric processes like ozone depletion and for analyzing gas emissions from sources such as volcanoes. nih.govnih.gov

The methodology involves passing an air sample through a glass tube (the denuder) whose inner walls are coated with 1,3,5-TMB. The TMB coating selectively reacts with certain RHS via electrophilic substitution to form stable, non-volatile derivatives. nih.govnih.gov For example, iodine monochloride (ICl) and iodine monobromide (IBr) react with TMB to form 1-iodo-2,4,6-trimethoxybenzene and 1-bromo-2,4,6-trimethoxybenzene, respectively. nih.gov These derivatives are later eluted from the denuder with a solvent and quantified using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

A key advantage of the TMB-coated denuder is its selectivity. It efficiently captures species like ICl and IBr while being largely unreactive toward molecular iodine (I₂) and hydrogen halides like HBr. nih.govnih.gov By coupling the denuder with a subsequent impinger containing an aqueous TMB solution, it becomes possible to differentiate and quantify multiple halogen species from a single sample. The denuder captures the highly reactive interhalogens, while the impinger traps the less reactive I₂. nih.gov This method provides a robust protocol for iodine speciation in atmospheric research. nih.gov

The table below details the collection efficiencies of a 1,3,5-TMB-coated denuder for various halogen species.

| Gaseous Species | Derivatization Product | Collection Efficiency (%) | Source(s) |

| Iodine Monochloride (ICl) | 1-Iodo-2,4,6-trimethoxybenzene | 99.2 | nih.gov |

| Iodine Monobromide (IBr) | 1-Bromo-2,4,6-trimethoxybenzene | 92.6 | nih.gov |

| Molecular Iodine (I₂) | N/A (low reactivity) | < 1 | nih.gov |

| Reactive Bromine Species (e.g., Br₂, BrCl) | 1-Bromo-2,4,6-trimethoxybenzene | N/A (selective collection) | nih.gov |

Future Perspectives and Broader Impact in Chemical Research

Innovations in Synthesis and Derivatization of Polysubstituted Iodoarenes

The synthesis of polysubstituted arenes is a cornerstone of modern organic chemistry, and iodoarenes are particularly valuable intermediates. Innovations are moving beyond traditional methods toward more efficient and selective strategies. A key area of development is the iterative, iodine-directed C-H functionalization, which allows for the sequential modification of an aromatic core. nih.govresearchgate.net Among halogenated aromatics, iodoarenes are unique for their ability to form stable hypervalent iodine(III) species, a property that enables C-H functionalization at positions ortho and para to the iodine atom. nih.govresearchgate.net This iterative approach provides a powerful tool for constructing complex, value-added aromatic compounds from simple precursors. nih.govresearchgate.net

The derivatization of electron-rich arenes like 1,3,5-trimethoxybenzene (B48636) is fundamental to this field. For instance, 1,3,5-trimethoxybenzene can be selectively halogenated to produce key synthetic intermediates. nih.gov Its reaction with iodine monochloride (ICl) or iodine monobromide (IBr) yields 1-iodo-2,4,6-trimethoxybenzene and 1-bromo-2,4,6-trimethoxybenzene, respectively. nih.gov Furthermore, 1,3,5-trimethoxybenzene (often abbreviated as TMP) has been effectively used as an auxiliary or "dummy" ligand in the synthesis of diaryliodonium salts. beilstein-journals.orgbeilstein-journals.org This strategy involves reacting an iodoarene with m-chloroperbenzoic acid (mCPBA) and an acid, followed by coupling with 1,3,5-trimethoxybenzene to generate an aryl(TMP)iodonium salt. beilstein-journals.org

However, challenges remain, particularly concerning the stability of these electron-rich compounds. Research has shown that attempts to oxidize highly electron-rich iodoarenes such as 2-iodo-1,3,5-trimethoxybenzene can be difficult, often leading to decomposition and overoxidation rather than the desired hypervalent iodine product. cardiff.ac.ukresearchgate.net Future innovations will need to address this instability, potentially through the development of milder and more selective oxidation protocols to fully harness the synthetic potential of these molecules.

Unlocking Novel Reactivity Modes for Hypervalent Iodine Reagents

Hypervalent iodine reagents, derived from iodoarenes like this compound, are prized for their versatility and low toxicity, serving as powerful alternatives to heavy metal-based reagents. diva-portal.orgnih.gov Their reactivity, which is central to their synthetic utility, stems from the electrophilicity of the iodine center and the exceptional leaving group ability of the aryl iodine moiety. acs.org This has led to their widespread use in oxidations, halogenations, aminations, and arylations. nih.govacs.org

Future research is focused on unlocking novel reactivity modes beyond these established transformations. One promising avenue is the generation of unconventional reactive species. For example, hypervalent iodine reagents have been used to generate alkoxyl radicals from alcohols, which can then participate in selective C-H functionalization reactions through a 1,5-hydrogen atom transfer (1,5-HAT) process. sioc.ac.cn This strategy opens up new pathways for functionalizing otherwise inert C-H bonds. sioc.ac.cn

Another area of innovation lies in the interface between hypervalent iodine chemistry and transition metal catalysis. Hypervalent iodine compounds are increasingly used as oxidants to drive catalytic cycles that are otherwise inaccessible. mdpi.com In gold catalysis, for instance, a complex formed from a gold(I) precursor and pentafluorophenyl groups produced a hetero-coupling product with 1,3,5-trimethoxybenzene in the presence of PhI(OAc)₂ as an oxidant. frontiersin.org This demonstrates how hypervalent iodine reagents can facilitate challenging oxidative coupling reactions, expanding the toolkit of synthetic chemists. mdpi.comfrontiersin.org The development of new cyclic hypervalent iodine reagents also continues to be a major focus, as these structures often exhibit enhanced stability and unique reactivity profiles. diva-portal.orgresearchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become indispensable for advancing chemical research, particularly in the study of complex reaction mechanisms. usherbrooke.caacs.org This integrated approach accelerates the research process, enhances the understanding of reaction pathways, and aids in the rational design of new catalysts and reagents. usherbrooke.caunibo.it

In the context of this compound and its derivatives, computational studies are providing unprecedented insight. For example, a computationally assisted mechanistic investigation has been specifically conducted on reactions involving this compound, demonstrating the direct application of these methods to understand its reactivity. scispace.com Research groups now routinely combine experimental data with Density Functional Theory (DFT) calculations to elucidate the mechanisms of iodine(III)-mediated reactions and quantify the properties of iodonium (B1229267) species. usherbrooke.caresearchgate.net This dual approach has been crucial in understanding selectivity in palladium-catalyzed C-H activation and other transition-metal-catalyzed processes where iodoarenes are key components. diva-portal.org

By modeling transition states and reaction intermediates, computational chemistry can explain observed outcomes, predict the effects of ligand modifications, and guide experimental efforts toward more efficient and selective transformations. acs.orgresearchgate.net This collaboration between theoretical and practical chemistry is critical for overcoming challenges and unlocking the full potential of complex reagents like polysubstituted iodoarenes. researchgate.net

Potential for Development in Bio-inspired Chemical Transformations

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymatic processes to develop novel and sustainable chemical transformations. While the direct application of this compound in this area is still emerging, its utility as a tool in the development of bio-inspired systems has been noted.

A notable example is its use as an internal standard in the study of bio-inspired vitamin B12 photocatalysis. rsc.org In this research, a vitamin B12 model complex was used to catalyze the formation of olefins under mild, visible-light conditions, mimicking biological radical processes. rsc.org The accurate quantification of reaction yields, which is critical for optimizing these novel systems, was achieved using 1,3,5-trimethoxybenzene as an NMR standard due to its distinct and stable signals. rsc.org

The future potential lies in moving from a passive analytical tool to an active participant. The redox properties of iodoarenes and their hypervalent derivatives could be harnessed to mimic the function of certain metalloenzymes or to participate in radical-based transformations inspired by biological pathways. As chemists continue to draw inspiration from nature to design new reactions, the unique reactivity of compounds like this compound may offer novel solutions for creating complex, biologically relevant molecules.

Role in Sustainable Chemical Processes and Green Chemistry Initiatives

A major driver in modern chemical research is the development of sustainable processes that minimize environmental impact. Hypervalent iodine chemistry, which relies on precursors like this compound, is at the forefront of this movement. acs.orgnih.gov Hypervalent iodine reagents are considered environmentally benign, non-toxic alternatives to many traditional heavy-metal reagents (e.g., those based on lead, mercury, or chromium), aligning with the principles of green chemistry. diva-portal.orgnih.gov

The push for sustainability is evident in several key research directions. One focus is the use of green oxidants to generate hypervalent iodine species in situ. Methods are being developed that employ hydrogen peroxide (H₂O₂) or its solid adduct, UHP (urea-hydrogen peroxide), as the terminal oxidant, with water being the only byproduct. nsf.gov Another green strategy involves the aerobic oxidation of iodoarenes, using molecular oxygen from the air. nsf.gov

Improving atom economy is another critical goal of green chemistry. In reactions using diaryliodonium salts, one aryl group is transferred while the other (the iodoarene) is released as waste. To address this, strategies are being developed to use recyclable iodoarene auxiliaries or to incorporate the iodoarene fragment into the final product through intramolecular or sequential reactions. acs.orgnih.gov The use of nanocatalysts in conjunction with these reagents is also being explored to enhance efficiency and recyclability, further contributing to the development of sustainable chemical processes. ajgreenchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IO₃ | chemscene.comcymitquimica.comcymitquimica.com |

| Molecular Weight | 294.09 g/mol | chemscene.comcymitquimica.comhoffmanchemicals.com |

| Synonyms | 1,3,5-Trimethoxy-4-iodobenzene | chemscene.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | chemscene.com |

| LogP | 2.317 | chemscene.com |

| Storage | 4°C, protect from light | chemscene.comchemscene.com |

Q & A

Q. Table 1: Oxidation Potentials and Reaction Outcomes of Iodoarenes

| Compound | Oxidation Potential (V) | Cyclization Yield |

|---|---|---|

| 2-Iodoanisole | 1.40 | 50–60% |

| This compound | 1.34 | 20–30% |

| 1-Iodo-2,4-dimethoxybenzene | 1.40 | 20–30% |

Advanced: How can researchers mitigate decomposition pathways of this compound under oxidative conditions?

Answer:

- Acidic Buffering : Adjust pH to stabilize λ³-iodane intermediates and suppress diaryliodonium salt formation .

- Low-Temperature Oxidation : Slow oxidant addition at 0–5°C reduces decomposition rates.

- Alternative Oxidants : Replace Selectfluor with milder agents (e.g., Oxone) to minimize over-oxidation .

- In Situ Monitoring : Use real-time NMR or LC-MS to detect decomposition byproducts and optimize reaction quenching .

Advanced: How to reconcile computational predictions of catalytic superiority with experimental inefficiency for this compound?

Answer:

Computational models often prioritize thermodynamic parameters (e.g., oxidation potential) but overlook kinetic and stability factors:

- Kinetic Barriers : Slower oxidation kinetics delay active catalyst formation, reducing turnover frequency .

- Stability-Lifetime Trade-off : Electron-rich iodoarenes oxidize easily but decompose faster, shortening catalytic cycles .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize intermediates but may accelerate side reactions.

Methodological Recommendations:

- Combine DFT calculations (to predict redox activity) with kinetic profiling (to assess decomposition rates).

- Screen solvent systems to balance iodine stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.